Cas no 88-72-2 (1-Methyl-2-nitrobenzene)

O-Nitrotoluene is a chemical substance,The molecular formula isC7H7NO2.It is a yellow flammable liquid.melting point-9.5℃,boiling point221.7℃,relative density1.163(20/4℃),Refractive index1.5474,flash point106℃,Ignition point420℃.Insoluble in water,Soluble in chloroform and benzene,Compatible with ethanol\Ether miscibility.Can volatilize with water vapor. Store in a cool place\Ventilated warehouse.Keep away from fire\heat source.Keep container sealed.Should be consistent withOxidizing agent\reducing agent\the alkalines\Edible chemicals are stored separately,Do not mix storage.Mainly used for the production of o-toluidine\Benzidine,It's dye\coating\Important raw materials of plastics and medicine.Used in the pharmaceutical industry to produce nifedipine\Tongjingning\Imipramine hydrochloride\Bromohexamine hydrochloride\Diclofenac sodium, etc.Also used as solvent.
1-Methyl-2-nitrobenzene structure
1-Methyl-2-nitrobenzene structure
1-Methyl-2-nitrobenzene
88-72-2
C7H7NO2
137.135981798172
MFCD00007157
34479
6944

1-Methyl-2-nitrobenzene Properties

Names and Identifiers

    • 1-Methyl-2-nitrobenzene
    • Ortho Nitrotoluene
    • o-Nitrotoluene
    • 2-Nitrotoluene
    • 2-methylnitrobenzene
    • 2-Nitrotoluol
    • 2NT
    • mononitrotoluene
    • o-itrotoluene
    • o-methylnitrobenzene
    • o-nitro-toluen
    • o-nitrotolueneu
    • o-nitrotoluol
    • ONT
    • ortho-nitrotoluene
    • Toluene,o-nitro
    • 2-Methyl-1-nitrobenzene
    • o-Nitrophenylmethane
    • alpha-Methylnitrobenzene
    • 1-methyl-2-nitro-benzen
    • 2-NITROTOLUENE,1X1ML, ACN 1000UG/ML
    • 2-NITROTOLUENE OEKANAL, 250 MG
    • 2-NITROTOLUENE, 1000MG, NEAT
    • 2-NitroTolueneForSynthesis
    • 1-Methyl-2-nitrobenzene (ACI)
    • Toluene, o-nitro- (8CI)
    • NSC 9577
    • o-Mononitrotoluene
    • o-Nitrotoluene solution
    • +Expand
    • MFCD00007157
    • PLAZTCDQAHEYBI-UHFFFAOYSA-N
    • 1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3
    • [O-][N+](C1C(C)=CC=CC=1)=O
    • 1907580

Computed Properties

  • 137.04800
  • 0
  • 0
  • 1
  • 137.048
  • 10
  • 130
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 45.8A^2

Experimental Properties

  • 2.42640
  • 45.82000
  • 6650
  • n20/D 1.546(lit.)
  • 0.44 g/L (20 ºC)
  • 225 °C(lit.)
  • −4-−3 °C (lit.)
  • Fahrenheit: 203 ° f
    Celsius: 95 ° c
  • 0.65g/l (experimental)
  • Yellowish liquid [1]
  • 6-8 (H2O)
  • Stable. Combustible. Incompatible with oxidizing agents, strong bases, sulfuric acid, reducing agents, hydrogen, sodium.
  • Insoluble in water, soluble in ethanol \ ether \ benzene \ acetone \ chloroform \ petroleum ether [13]
  • 1.163 g/mL at 25 °C(lit.)

1-Methyl-2-nitrobenzene Security Information

  • GHS07 GHS07 GHS08 GHS08 GHS09 GHS09
  • XT3150000
  • 3
  • 6.1
  • S53-S45-S61-S27-S16
  • II
  • R22; R45; R46; R51/53; R62
  • T T N N
  • UN 1664 6.1/PG 2
  • H302,H340,H350,H361,H411
  • P201,P273,P281,P308+P313
  • dangerous
  • The warehouse is ventilated and dry at low temperature, and stored separately from oxidants and food additives
  • II
  • 45-46-22-51/53-62
  • Danger
  • Yes
  • 1.47-8.8%(V)
  • 6.1

1-Methyl-2-nitrobenzene Customs Data

  • 29042000
  • China Customs Code:

    2904202000

    Overview:

    2904202000 Nitrotoluene.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904202000 1-methyl-4-nitrobenzene.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%

1-Methyl-2-nitrobenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Tungsten, tetra-μ-carbonyldi-μ3-carbonylbis(η5-2,4-cyclopentadien-1-yl)bis[(trip… Solvents: Benzene ;  20 h, 78 °C
Reference
Cross-coupling of aryl halides and triflates with group 13-metal alkylating reagents by palladium-molybdenum and palladium-tungsten mixed-metal catalysts
Shenglof, Margarita; Molander, Gary A.; Blum, Jochanan, Synthesis, 2006, (1), 111-114

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium persulfate ,  Bismuth nitrate Solvents: Toluene ;  12 h, 80 °C
Reference
ipso-Nitration of Arylboronic Acids with Bismuth Nitrate and Perdisulfate
Manna, Srimanta; Maity, Soham; Rana, Sujoy; Agasti, Soumitra; Maiti, Debabrata, Organic Letters, 2012, 14(7), 1736-1739

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Benzene
Reference
2-(Benzoyloxy)nitroethylene as a cis-2-aminoethenol equivalent
Kraus, George A.; Thurston, Jeff; Thomas, P. J.; Jacobson, Robert A.; Su, Yingzhong, Tetrahedron Letters, 1988, 29(16), 1879-82

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Palladium diacetate Solvents: Acetonitrile
Reference
The Stille reaction
Farina, Vittorio; Krishnamurthy, Venkat; Scott, William J., Organic Reactions (Hoboken, 1997, 50,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: (OC-6-11)-Tris[bis[(trifluoromethyl)sulfonyl-κO][(trifluoromethyl)sulfonyl]metha… Solvents: 1,2-Dichloroethane
Reference
Lanthanide triflate and triflide catalyzed atom economic nitration of fluoro arenes
Barrett, Anthony G. M.; Braddock, D. Christopher; Ducray, Richard; McKinnell, R. Murray; Waller, Francis J., Synlett, 2000, (1), 57-58

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Iron(II) phthalocyanine ,  1-Octyl-3-methylimidazolium tetrafluoroborate Solvents: Water ;  12 h, 2 MPa, 90 °C
1.2 Reagents: Hydrochloric acid ;  < pH 3
Reference
Highly Efficient and Green Oxidation of Nitrotoluenes with Dioxygen as Oxidant in a Novel Homogeneous and Recyclable Catalytic System
Zhao, Xinhua; Kong, Aiguo; Shan, Chongchong; Wang, Ping; Zhang, Xinhua; et al, Catalysis Letters, 2009, 131(3-4), 526-529

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Palladium diacetate Solvents: Acetonitrile ;  0.5 h, 40 °C
Reference
Palladium-catalyzed cross-coupling alkylation of arenediazonium o-benzenedisulfonimides
Barbero, Margherita; Cadamuro, Silvano; Dughera, Stefano, Synthesis, 2008, (3), 474-478

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  24 h, 90 °C; cooled
1.3 Reagents: Water
Reference
Rh(I)-Catalyzed Decarboxylative Transformations of Arenecarboxylic Acids: Ligand- and Reagent-Controlled Selectivity toward Hydrodecarboxylation or Heck-Mizoroki Products
Sun, Zhong-Ming; Zhang, Jing; Zhao, Pinjing, Organic Letters, 2010, 12(5), 992-995

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cobalt acetate tetrahydrate Solvents: Acetonitrile ;  1 h, 85 °C; 85 °C → rt
1.2 Solvents: Water ;  rt
Reference
Co(OAc)2/TBHP as a Highly Active Catalytic System for the Selective Oxidation of Aromatic Amines to Nitro Derivatives
Wu, Liqiong; Yao, Lifeng; Yin, Weiyan; Yu, Junxia, Synthesis, 2023, 55(19), 3104-3108

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Bis(trifluoroacetoxy)iodobenzene ,  Sodium nitrite Solvents: Acetonitrile ;  3 h, rt
Reference
A novel transition metal free [bis-(trifluoroacetoxy)iodo]benzene (PIFA) mediated oxidative ipso nitration of organoboronic acids
Chatterjee, Nachiketa; Bhatt, Divya; Goswami, Avijit, Organic & Biomolecular Chemistry, 2015, 13(17), 4828-4832

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Bismuth nitrate Solvents: Toluene ;  2 h, 80 °C
Reference
Catalyst-free ipso-nitration of aryl boronic acids using bismuth nitrate
Yadav, Rammohan R.; Vishwakarma, Ram A.; Bharate, Sandip B., Tetrahedron Letters, 2012, 53(44), 5958-5960

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Prussian blue ;  180 s, rt
Reference
Prussian Blue as an Ecofriendly Catalyst for Selective Nitration of Organic Compounds Under Conventional and Nonconventional Conditions
Pasnoori, Srinivas; Kamatala, Chinna Rajanna; Mukka, Satish Kumar; Kancharla, Rajendar Reddy, Synthesis and Reactivity in Inorganic, 2014, 44(3), 364-370

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hexadecyltrimethylammonium bromide ,  Sodium peroxoborate Catalysts: 12-Tungstophosphoric acid Solvents: Water
Reference
Tungstophosphoric acid catalyzed oxidation of aromatic amines to nitro compounds with sodium perborate in micellar media
Firouzabadi, H.; Iranpoor, N.; Amani, K., Green Chemistry, 2001, 3(3), 131-132

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Diphenyl diselenide Solvents: Water ;  3 h, rt
Reference
Synthesis of nitroarenes and azoxyarenes through the selenium-mediated on water oxidation of aryl amines
Capperucci, Antonella ; Dalia, Camilla; Cenni, Alessio; Tanini, Damiano, Phosphorus, 2023, 198(6), 526-531

1-Methyl-2-nitrobenzene Raw materials

1-Methyl-2-nitrobenzene Related Literature